molecular formula C18H20ClNO3 B5725764 N-benzyl-3-chloro-4,5-diethoxybenzamide

N-benzyl-3-chloro-4,5-diethoxybenzamide

Cat. No.: B5725764
M. Wt: 333.8 g/mol
InChI Key: JEDDDMYKYBFMHG-UHFFFAOYSA-N
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Description

N-benzyl-3-chloro-4,5-diethoxybenzamide is a synthetic benzamide derivative characterized by a central benzamide core substituted with a chlorine atom at the 3-position and ethoxy groups at the 4- and 5-positions.

Properties

IUPAC Name

N-benzyl-3-chloro-4,5-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-3-22-16-11-14(10-15(19)17(16)23-4-2)18(21)20-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDDDMYKYBFMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)NCC2=CC=CC=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-chloro-4,5-diethoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4,5-diethoxybenzoic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloro-4,5-diethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: N-substituted derivatives of this compound.

    Oxidation: Aldehydes or carboxylic acids derived from the ethoxy groups.

    Reduction: Corresponding amines from the reduction of the benzamide group.

Scientific Research Applications

N-benzyl-3-chloro-4,5-diethoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-4,5-diethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-benzyl-3-chloro-4,5-diethoxybenzamide with structurally or functionally related benzamide derivatives, emphasizing substituent effects on properties and applications.

Structural Analogues

Compound Name Key Structural Features Substituent Effects Potential Applications References
This compound Benzamide core; 3-Cl, 4,5-diethoxy; N-benzyl High lipophilicity due to ethoxy and benzyl groups Agrochemical/Pharma research N/A
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide Benzothiazole ring; 4,5-Cl; 3,4-dimethoxy; benzamide Benzothiazole enhances electron-withdrawing effects; methoxy groups reduce lipophilicity vs. ethoxy Pharmaceutical (enzyme inhibition) [1]
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Dichlorophenyl; ethoxymethoxy benzamide Ether-ether linkage increases polarity; dichlorophenyl enhances herbicidal activity Herbicide (rice fields) [2]

Key Differences and Implications

Substituent Position and Chain Length: The 3-chloro-4,5-diethoxy pattern in the target compound contrasts with 4,5-dichloro-3,4-dimethoxy substitution in the benzothiazole derivative . Ethoxy groups (vs. N-benzyl vs. N-benzothiazol-2-yl: The benzyl group may favor interactions with hydrophobic protein pockets, whereas the benzothiazole moiety could engage in π-π stacking or hydrogen bonding .

Biological Activity :

  • Etobenzanid’s dichlorophenyl group is critical for herbicidal action, targeting acetyl-CoA carboxylase in weeds . The target compound’s chloro-diethoxy motif may confer distinct target selectivity, though specific mechanisms remain uncharacterized.

Physicochemical Properties: Ethoxy vs. Benzyl vs. Benzothiazole: The benzyl group (logP ~2.0) contributes more to lipophilicity than the benzothiazole (logP ~1.5), favoring blood-brain barrier penetration in drug design .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely follows standard benzamide coupling protocols, but the diethoxy and benzyl groups may require protection/deprotection steps, increasing complexity vs. simpler analogues like etobenzanid .
  • Data Gaps : Direct comparative studies on efficacy or toxicity are absent in the provided evidence. Further research is needed to elucidate structure-activity relationships (SAR) for this compound class.

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